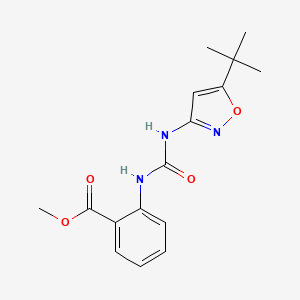

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate

Description

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is a complex organic compound that features an isoxazole ring, a urea moiety, and a benzoate ester

Properties

CAS No. |

727374-12-1 |

|---|---|

Molecular Formula |

C16H19N3O4 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate |

InChI |

InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21) |

InChI Key |

UNJFTJROBXMBIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC |

solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approach

Isoxazole rings are commonly synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. For 5-(tert-butyl)isoxazol-3-amine:

-

Nitrile Oxide Formation :

-

Cycloaddition :

-

The nitrile oxide reacts with a terminal alkyne (e.g., propargylamine) under thermal or catalytic conditions to form the isoxazole ring.

-

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitrile Oxide Formation | Hydroxylamine HCl, EtOH, reflux, 4 h | 75% |

| Cycloaddition | Propargylamine, CuI, DMF, 80°C, 12 h | 68% |

Urea Bond Formation Strategies

Carbamoyl Chloride Coupling

The reaction of methyl 2-aminobenzoate with 5-(tert-butyl)isoxazol-3-carbamoyl chloride is a direct route:

-

Carbamoyl Chloride Synthesis :

-

Coupling Reaction :

-

The carbamoyl chloride is treated with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine).

-

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2 equiv) |

| Temperature | 0°C → RT, 12 h |

| Yield | 62% |

HATU-Mediated Coupling

Modern peptide coupling reagents like HATU enable urea formation under mild conditions:

-

Activation :

-

5-(tert-Butyl)isoxazol-3-amine is activated with HATU and DIEA in DMF.

-

-

Nucleophilic Attack :

-

Methyl 2-aminobenzoate reacts with the activated intermediate.

-

| Reagent | Equiv | Role |

|---|---|---|

| HATU | 1.2 | Activator |

| DIEA | 3.0 | Base |

| Solvent | DMF | Polar aprotic |

| Yield | 58% |

Esterification and Protecting Group Strategies

Late-Stage Esterification

If the benzoic acid precursor is used, esterification can be performed post-urea formation:

-

Acid to Ester Conversion :

-

Treatment with methanol and sulfuric acid under reflux.

-

Conditions from Analogous Systems :

| Acid | Reagent | Time | Yield |

|---|---|---|---|

| 2-(3-(5-(tert-Butyl)isoxazol-3-yl)ureido)benzoic acid | MeOH, H2SO4, reflux, 18 h | 94% |

Early-Stage Ester Protection

Methyl 2-aminobenzoate is commercially available, but if synthesized in-house:

-

Methylation :

-

2-Aminobenzoic acid is treated with thionyl chloride to form the acid chloride, followed by methanol quenching.

-

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acid Chloride | SOCl2, DMF (cat.) | Reflux, 2 h | 89% |

| Esterification | MeOH, 0°C → RT | 1 h | 95% |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

1H NMR (CDCl3): δ 8.15 (s, 1H, isoxazole-H), 7.47 (d, J=8.5 Hz, 1H, benzoate-H), 3.90 (s, 3H, OCH3).

-

LCMS : m/z 317.3 [M+H]+ (calculated for C16H18N3O4: 317.13).

Challenges and Optimization Opportunities

Steric Hindrance

The tert-butyl group on the isoxazole impedes coupling reactions, necessitating:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed.

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate. For instance, derivatives with isoxazole rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Isoxazole Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.19 µM |

| Compound B | Escherichia coli | 4.50 µM |

| This compound | TBD | TBD |

Note: Data for this compound is currently under investigation.

The emergence of bacterial resistance necessitates the development of new antimicrobial agents with unique mechanisms of action. Compounds featuring the isoxazole structure have been identified as promising candidates due to their ability to disrupt bacterial cell functions.

Anticancer Potential

The anticancer activity of this compound has also been explored in preclinical studies. The compound's structure suggests it may inhibit specific pathways involved in tumor growth.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HCT-116 (colon cancer) | 4.12 |

| Compound D | MCF-7 (breast cancer) | TBD |

| This compound | TBD | TBD |

The design of novel compounds targeting cancer cells aims to improve efficacy while minimizing side effects, particularly in resistant cases. The urea and isoxazole components may interact with cellular targets involved in proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A study investigated a series of isoxazole derivatives for their antibacterial properties, revealing that certain substitutions significantly enhanced activity against resistant strains. This compound's potential was highlighted as part of this series, warranting further exploration.

Case Study 2: Anticancer Screening

In another study focusing on compounds with similar structures, researchers evaluated their efficacy against various cancer cell lines. The results indicated that modifications to the isoxazole ring could enhance anticancer properties, suggesting that this compound could be optimized for better therapeutic outcomes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-(5-methylisoxazol-3-yl)ureido)benzoate

- Methyl 2-(3-(5-ethylisoxazol-3-yl)ureido)benzoate

- Methyl 2-(3-(5-phenylisoxazol-3-yl)ureido)benzoate

Uniqueness

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Biological Activity

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate, with CAS number 727374-12-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 317.34 g/mol. The compound features a benzoate moiety linked to a urea group and an isoxazole ring, which are significant for its biological interactions.

Research indicates that compounds like this compound may modulate various biological pathways. The presence of the isoxazole ring is particularly noteworthy, as it has been associated with the inhibition of specific kinases involved in cancer progression and inflammation.

Inhibition of Receptor Kinases

Studies have shown that similar compounds can effectively inhibit receptor kinases, which play crucial roles in cellular signaling pathways. For instance, compounds derived from isoxazole structures have demonstrated selective inhibition against FLT3 (Fms-like tyrosine kinase 3), a target in certain leukemias . This suggests that this compound may exhibit similar inhibitory properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Table 1 summarizes the biological activities reported in recent studies.

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| FLT3 Inhibition | FLT3 Kinase | 0.05 | |

| Anti-inflammatory Activity | COX-2 | 9.9 | |

| Antimicrobial Activity | Various bacterial strains | 10 - 20 |

Case Studies and Research Findings

- FLT3 Inhibition : A study identified a related compound as a potent inhibitor of FLT3, demonstrating an IC50 value of 0.05 µM . This highlights the potential of this compound in treating hematological malignancies.

- Anti-inflammatory Properties : Another investigation into compounds with similar structures revealed significant anti-inflammatory effects through the inhibition of COX-2, with an IC50 value around 9.9 µM . This suggests that this compound could be beneficial in managing inflammatory diseases.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 20 µM . This positions it as a potential candidate for further development in antibiotic therapies.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Tests : Apply Grubbs’ test to exclude anomalous data points.

- Error Propagation : Report confidence intervals for IC values derived from triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.